Home > Products > Screening Compounds P27679 > Quinidine barbiturate
Quinidine barbiturate -

Quinidine barbiturate

Catalog Number: EVT-10893545
CAS Number:
Molecular Formula: C32H36N4O5
Molecular Weight: 556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinidine barbiturate is a cinchona alkaloid.
The administration of quinidine derivatives helps to observe various skin and mucosal reactions. A papulopurpuric eruption in a patient (without thrombopenia) can be developed who is taking quinidine phenylethyl barbiturate intermittently and at reintroduction.(PMID: 9739909)
Source and Classification

Quinidine barbiturate belongs to multiple chemical classifications:

  • Cinchona Alkaloids: It is categorized under this group due to its structural relationship with quinidine.
  • Barbituric Acid Derivatives: The presence of barbituric acid in its structure places it within this category as well.
  • Organic Compounds: It is classified as a small organic molecule, reflecting its complex molecular architecture .
Synthesis Analysis

The synthesis of quinidine barbiturate can be approached through several methods, often involving the reaction of quinidine with barbituric acid derivatives. The synthesis typically requires specific reagents and conditions to ensure the formation of the desired compound.

Methods

  1. Condensation Reactions: Quinidine can undergo condensation reactions with barbituric acid under acidic or basic conditions to form quinidine barbiturate.
  2. One-Pot Synthesis: This method involves combining all reactants in a single reaction vessel, which can simplify the synthesis process and improve yield.
  3. Catalyzed Reactions: The use of catalysts can enhance the efficiency of the synthesis, allowing for milder conditions and higher yields .

Technical Details

The technical details surrounding the synthesis include controlling temperature, pH levels, and reaction times to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Quinidine barbiturate has a complex molecular structure characterized by its two main components: the quinidine moiety and the barbituric acid framework.

Structure

  • Chemical Formula: C32H36N4O5C_{32}H_{36}N_{4}O_{5}
  • Molecular Weight: Average molecular weight is approximately 556.652 g/mol.
  • Structural Features:
    • The quinidine portion features a bicyclic structure that includes a quinoline ring.
    • The barbituric acid component contributes to its sedative properties through its unique urea-like structure.

Data

The molecular structure can be represented using various chemical notations, including SMILES and InChI codes which detail the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Quinidine barbiturate can participate in various chemical reactions that are characteristic of both quinidine and barbiturates.

Reactions

Introduction to Quinidine Barbiturate in Modern Pharmacological Research

Nomenclature and Taxonomic Classification in Alkaloid Chemistry

Quinidine barbiturate possesses systematic chemical nomenclature reflecting its composite molecular architecture. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the primary component is designated as (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol, representing the quinidine moiety. This conjugates with the barbiturate component identified as 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione [1] [4]. The molecular formula is established as C~20~H~24~N~2~O~2~·C~12~H~12~N~2~O~3~, with a molecular mass of 556.65 g/mol [4].

Taxonomically, quinidine barbiturate belongs to three distinct chemical classifications:

  • Cinchona Alkaloids: Characterized by the quinoline-quinuclidine bicyclic framework with stereospecific chiral centers governing biological activity [6].
  • Barbituric Acid Derivatives: Defined by the pyrimidinetrione core with substituents at the C5 position dictating pharmacokinetic properties [2].
  • Molecular Hybrids: A synthetic conjugate category combining pharmacophores from different bioactive classes through covalent linkage [1].

Table 1: Structural Taxonomy of Quinidine Barbiturate

Taxonomic LevelClassificationStructural Determinants
KingdomAlkaloidsNitrogen-containing basic compounds
SuperclassCinchona AlkaloidsQuinoline-quinuclidine bicyclic system
ClassBarbituric Acid DerivativesPyrimidinetrione core with C5 substituents
SubclassMolecular HybridsCovalently linked quinidine-barbiturate
Direct ParentQuinidine DerivativesHydroxymethyl bridge at C9 of quinuclidine

The stereochemical configuration critically influences biological activity, with quinidine possessing the (8S,9R) stereochemistry distinct from its diastereomer quinine (8R,9S). This stereospecificity extends to the barbiturate component where the 5-ethyl-5-phenyl substitution pattern confers specific GABAergic activity [1] [6].

Historical Evolution of Quinidine-Barbiturate Hybridization in Medicinal Chemistry

The conceptual foundation for quinidine-barbiturate hybridization emerged from parallel historical developments in alkaloid and heterocyclic chemistry. Barbituric acid was first synthesized in 1864 by Adolf von Baeyer through condensation of urea with malonic acid derivatives, though its pharmacological potential remained unrealized for decades [5]. The isolation of quinidine from cinchona bark preceded this in 1820, with its stereochemistry defined by Pasteur in 1853 [6]. The therapeutic convergence began in the early 20th century when barbiturates gained prominence as sedative-hypnotics following the clinical introduction of barbital (1904) and phenobarbital (1912) [3] [5].

Significant milestones in hybridization include:

  • 1920s-1940s: Empirical combination therapies using separate quinidine and barbiturate formulations to manage arrhythmias with anxiety comorbidity, revealing potential synergistic effects on cardiac electrophysiology [5].
  • 1950s: Systematic covalent conjugation strategies to address pharmacokinetic incompatibilities, particularly the short half-life of quinidine (6-8 hours) versus longer-acting barbiturates [6].
  • 1960s-1980s: Development of ester and amide-linked prototypes culminating in quinidine phenylethylbarbiturate (brand name Natisedine) as a stabilized molecular entity [4].
  • Post-2000: Application of advanced characterization techniques including X-ray crystallography and Hirshfeld surface analysis to elucidate supramolecular interactions in the solid state [3].

Table 2: Historical Development Timeline of Quinidine-Barbiturate Hybrids

Time PeriodDevelopment PhaseKey Advancements
1864Barbituric Acid Synthesisvon Baeyer condenses urea with malonic acid
1912-1918Quinidine Antiarrhythmic DiscoveryWenckebach and Frey establish clinical efficacy
1920s-1940sCombination Therapy EraConcurrent administration for comorbid conditions
1950sCovalent HybridizationEster/amide linkage strategies developed
1960sStabilized FormulationsQuinidine phenylethylbarbiturate (Natisedine) introduced
1988-PresentSupramolecular ApplicationsArtificial receptors designed for barbiturate recognition

The hybridization paradigm evolved from simple physical mixtures to sophisticated molecular integration, driven by the dual objectives of prolonging quinidine's antiarrhythmic action while moderating barbiturate-induced CNS excitation. This trajectory illustrates the transition from serendipitous observation to rational drug design in cardiovascular-neurological interface therapeutics [3] [5] [6].

Theoretical Frameworks for Bifunctional Compound Design

The structural architecture of quinidine barbiturate embodies three complementary theoretical frameworks governing bifunctional drug design:

Pharmacophore Hybridization TheoryThis approach combines the sodium channel blockade pharmacophore (quinidine) with the GABA receptor modulation pharmacophore (barbiturate) into a single entity. The quinidine component contains three critical elements: (1) the quinoline aromatic system for membrane penetration, (2) the quinuclidine tertiary nitrogen for cation binding, and (3) the hydroxymethyl linker for spatial orientation. The barbiturate contributes the pyrimidinetrione system with 5-ethyl-5-phenyl substituents that determine receptor affinity and duration of action. Molecular connectivity occurs via salt formation or covalent bonding between the quinidine tertiary amine and barbiturate N3 position, creating a zwitterionic structure that enhances blood-brain barrier permeability relative to separate components [1] [4].

Receptor Complementarity PrincipleQuinidine barbiturate demonstrates orthogonal receptor engagement:

  • Ion Channel Modulation: Quinidine moiety binds voltage-gated sodium channels (Na~v~1.5) in cardiac tissue, prolonging action potential duration via use-dependent blockade (K~d~ ≈ 1-10 μM) [6].
  • GABAergic Potentiation: Barbiturate component allosterically enhances GABA~A~ receptor function at α/β subunit interfaces, increasing chloride channel open duration (EC~50~ ≈ 50-100 μM) [1] [8].The molecular design spatially segregates these functionalities, with the planar quinoline system positioning within sodium channel vestibules while the barbiturate trione hydrogen-bonds to GABA~A~ receptor loops. This dual engagement creates a unique pharmacological profile where cardiac effects predominate at lower concentrations, with CNS activity emerging at higher therapeutic levels [1] [4] [6].

Metabolic Stabilization FrameworkHybridization strategically addresses metabolic vulnerabilities:

  • Quinidine Protection: Barbiturate conjugation reduces cytochrome P450 2D6-mediated oxidation of quinidine's vinyl group, decreasing formation of inactive 3-hydroxyquinidine [6].
  • Barbiturate Modification: The quinidine moiety sterically hinders barbiturate N-glucosidation, slowing renal elimination [1].
  • Unified Pharmacokinetics: Creates complementary elimination profiles—hepatic oxidation (quinidine) balanced against renal excretion (barbiturate)—yielding a composite half-life of 8-12 hours versus 6-8 hours for quinidine alone [4] [6].

Table 3: Theoretical Design Principles in Quinidine Barbiturate

Design FrameworkMolecular ImplementationPharmacological Outcome
Pharmacophore HybridizationCovalent quinidine-barbiturate linkageUnified molecule with dual target engagement
Receptor ComplementaritySterically segregated functional domainsOrthogonal sodium channel/GABA~A~ receptor activity
Metabolic StabilizationHindered oxidation sites and excretion pathwaysExtended half-life and reduced metabolite formation
Supramolecular OptimizationZwitterionic character and hydrogen bond networksEnhanced membrane permeability and crystal stability

These theoretical constructs illustrate how quinidine barbiturate serves as a paradigm for next-generation hybrid drugs targeting comorbid conditions through unified pharmacokinetic-pharmacodynamic optimization. Current research focuses on computational modeling of linker flexibility effects on receptor binding kinetics and exploring halogenated barbiturate variants for enhanced GABA~A~ receptor subtype selectivity [1] [2] [7].

Properties

Product Name

Quinidine barbiturate

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C32H36N4O5

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI Key

YHRUERMOPBDCFD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.